Iofetamine
Description
Historical Trajectories of Iofetamine Investigation
The investigation into Iofetamine's potential as a neuroimaging agent began with the development of I-123 labeled amines for brain studies in the early 1980s wikipedia.org. Researchers sought compounds that could effectively traverse the blood-brain barrier and distribute within the brain in a manner proportional to regional blood flow, thereby serving as indicators of cerebral perfusion. Iofetamine, or N-isopropyl-(I-123)-p-iodoamphetamine (IMP), emerged as a promising candidate due to its favorable pharmacokinetic properties wikipedia.orgwikipedia.org.
Early studies explored its application in brain radionuclide scanning, demonstrating its capacity to provide functional images of cerebral perfusion. By the late 1980s and early 1990s, research extensively documented Iofetamine's utility in diagnosing and evaluating various neurological conditions. For instance, its effectiveness in assessing non-lacunar stroke and complex partial seizures was recognized wikipedia.org. Concurrently, significant attention was directed towards its role in the early diagnosis of Alzheimer's disease (AD) wikipedia.org. Studies in this period utilized Iofetamine I-123 SPECT to qualitatively and semi-quantitatively assess regional uptake in the brain, correlating findings with clinical classifications of AD. This historical trajectory underscores Iofetamine's evolution from a novel radiolabeled amine to a well-established chemical probe in neuropharmacological inquiry.
Iofetamine as a Chemical Probe in Neuropharmacological Inquiry
Iofetamine serves as a valuable chemical probe in neuropharmacological inquiry due to its unique mechanism of action and distribution characteristics. As a lipid-soluble amine, it rapidly penetrates the blood-brain barrier, and its distribution within brain tissue is directly proportional to regional cerebral blood flow (rCBF) wikipedia.orgwikipedia.org. This property allows researchers to infer metabolic activity and neuronal function in specific brain regions by observing the uptake and retention of the I-123 labeled compound wikipedia.org.
Beyond its role as a perfusion agent, Iofetamine also exhibits neuropharmacological properties as an amphetamine analog. It has been shown to inhibit the reuptake of serotonin (B10506) and norepinephrine (B1679862), and to induce the release of these neurotransmitters, as well as dopamine (B1211576), with potencies comparable to other amphetamines such as d-amphetamine and p-chloroamphetamine wikipedia.org. This dual functionality—as a perfusion tracer and a modulator of monoamine systems—makes it a versatile tool for investigating complex neurochemical processes and their relationship to cerebral blood flow in various neurological and psychiatric disorders.
Detailed research findings illustrate Iofetamine's application in understanding brain pathologies:
Alzheimer's Disease (AD) Research: Studies have utilized Iofetamine I-123 SPECT to identify characteristic patterns of reduced cerebral perfusion in AD patients. Research conducted with Iofetamine I-123 demonstrated a high diagnostic accuracy for AD. For example, in a study involving patients with AD and healthy control subjects, the sensitivity and specificity of Iofetamine I-123 with SPECT were notably high.
| Diagnostic Parameter | Value | Reference |
| Sensitivity in AD | 88% | |
| Specificity in AD | 87% | |
| Sensitivity in mild cognitive deficits | 80% |
Bipolar Disorder Research: Iofetamine I-123 SPECT has been employed to investigate cerebral blood flow patterns in rapid cycling bipolar disorder. Research has shown that the distribution of I-123 IMP in the anterior temporal lobes can be asymmetric during depressed/dysphoric and manic/hypomanic states, with this asymmetry diminishing or disappearing in euthymic states. These observed changes are posited to reflect alterations in cerebral blood flow and high-affinity Iofetamine binding to amine receptors in the temporal lobes, suggesting state-dependent temporal dysfunction in bipolar disorder.
Stroke Research: Iofetamine I-123 has been used to assess regional cerebral blood flow in stroke patients, providing insights into areas of hypoperfusion and their potential impact on neurological function wikipedia.org.
The consistent application of Iofetamine in these diverse academic research contexts highlights its enduring value as a chemical probe for elucidating the neurobiological underpinnings of brain function and disease.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEHJSHTIVKELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048443 | |
| Record name | Iofetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82691-33-6 | |
| Record name | 4-Iodo-α-methyl-N-(1-methylethyl)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82691-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iofetamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082691336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iofetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOFETAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2A5X08042 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Fundamental Molecular and Pharmacological Research Paradigms
Structure-Activity Relationship (SAR) Studies of Iofetamine and Analogues
Impact of Chemical Substitutions on In Vitro Bioactivity
Iofetamine (N-isopropyl-(123I)-p-iodoamphetamine) is a synthetic lipid-soluble amine that shares structural similarities with amphetamine wikipedia.orgwikipedia.org. Its chemical structure features an N-isopropyl group and a para-iodine substitution on the amphetamine backbone. These specific chemical substitutions are crucial to its in vitro bioactivity, enabling it to modulate monoamine neurotransmitter systems wikipedia.org.
Blood-Brain Barrier Permeation Mechanisms: Preclinical Investigation
A critical aspect of Iofetamine's pharmacological profile is its ability to rapidly penetrate the blood-brain barrier (BBB) wikipedia.orgnih.gov. This rapid permeation is primarily attributed to its high lipophilicity wikipedia.org. The BBB is a highly selective physiological barrier composed of endothelial cells interconnected by tight junctions, regulating the passage of substances between the bloodstream and the central nervous system (CNS) fishersci.fichemspider.com. Molecules that are small, lipophilic, and uncharged generally diffuse more easily across this barrier fishersci.fi. Iofetamine's lipid-soluble nature facilitates its passive diffusion across the lipophilic membranes of the BBB endothelial cells wikipedia.org.
Preclinical investigations have shown that following administration, Iofetamine is rapidly taken up by the lungs and subsequently redistributed, primarily to the brain and liver nih.govfishersci.cauni.lu. While its high lipophilicity is a key factor in its BBB permeation, the precise mechanism of its localization within the brain is believed to involve non-specific receptor binding nih.gov. In vivo studies characterizing the behavior of Iofetamine (123I) have revealed its metabolic pathway, which commences with dealkylation to p-iodoamphetamine (PIA) nih.gov. This initial metabolic step readily occurs in the brain, lungs, and liver, indicating the compound's presence and initial processing within these tissues shortly after administration nih.gov. The subsequent rate-limiting step involves deamination to form the transitory intermediate p-iodophenylacetone, which is then rapidly degraded to p-iodobenzoic acid and conjugated with glycine (B1666218) in the liver to yield the end product, p-iodohippuric acid, which is excreted renally nih.gov.
Pre Clinical Investigative Methodologies and Foundational Discoveries
In Vitro and Cellular Research Model Applications
In vitro and cellular models have been instrumental in dissecting the direct interactions of Iofetamine with biological components, offering controlled environments to study specific molecular and cellular events.
Iofetamine is characterized by its high lipophilicity, which enables its rapid penetration across biological membranes, including the blood-brain barrier wikipedia.org. Studies on cellular uptake and intracellular retention have demonstrated that Iofetamine is readily taken up by various cell types. For instance, in in vitro assays, iodoamphetamine (IMP) exhibited high uptake by human melanotic melanoma cells, contrasting with amelanotic melanoma cells nih.gov. This selective uptake suggests potential applications beyond neurological imaging.
Receptor binding and displacement assays are fundamental for characterizing the affinity and selectivity of a compound for specific receptors. These assays often involve incubating a radiolabeled ligand with isolated cell membranes or whole cells expressing the receptor of interest biorxiv.orgsygnaturediscovery.com. Iofetamine, being an amphetamine analog, has been shown to interact with monoamine transporters. Specifically, the S-(+)-isomer of N-isopropyl-p-[123I]iodoamphetamine (Iofetamine) strongly inhibited norepinephrine (B1679862) uptake in synaptosomes, comparable to D-amphetamine. It demonstrated even greater potency in inhibiting synaptosomal uptake of serotonin (B10506) nih.gov. Such studies are crucial for understanding the compound's potential effects on neurotransmission.
Synaptosomal preparations, which are sealed presynaptic nerve terminals obtained from homogenized brain tissue, serve as valuable in vitro models for studying neurotransmitter release mechanisms nih.gov. Research has indicated that Iofetamine influences the release of several key neurotransmitters. Both isomers of Iofetamine were found to be comparable to D-amphetamine in their ability to induce the release of serotonin from synaptosomes. Furthermore, the S-(+)-isomer of Iofetamine specifically promoted the release of dopamine (B1211576), a characteristic not observed with D-amphetamine in these studies nih.gov. These findings highlight Iofetamine's capacity to modulate neurotransmitter dynamics, which is a hallmark of amphetamine-like compounds wikipedia.org.
Table 1: Effects of Iofetamine Isomers on Neurotransmitter Uptake and Release in Rat Brain Synaptosomes
| Neurotransmitter | S-(+)-Iofetamine Effect on Uptake (vs. D-amphetamine) | S-(+)-Iofetamine Effect on Release (vs. D-amphetamine) |
| Norepinephrine | Strong inhibition (comparable) nih.gov | Not specified |
| Serotonin | More potent inhibition nih.gov | Comparable release nih.gov |
| Dopamine | Not specified | Promoted release (D-amphetamine did not) nih.gov |
Receptor Binding and Displacement Assays in Isolated Systems
Animal Model Research Approaches for Systemic Characterization
Animal models are indispensable for evaluating the systemic behavior of compounds, including their distribution and elimination, providing insights that complement in vitro findings.
Pharmacokinetic profiling in preclinical species involves studying how a compound is absorbed, distributed, metabolized, and excreted within a living organism. For Iofetamine, these studies have revealed important characteristics. For instance, the kinetics of N-isopropyl-p-[123I]iodoamphetamine in rat brains, determined by serial measurements of brain uptake index (BUI) after intracarotid injection, showed a first-pass extraction efficiency of 100% and a washout half-time of approximately 318 seconds nih.gov. This rapid initial brain uptake and subsequent maintenance of high brain activity for several hours suggest its utility in evaluating regional brain perfusion nih.gov.
Table 2: Pharmacokinetic Parameters of Iofetamine in Rat Brain
| Parameter | Value | Notes |
| First-pass Extraction Efficiency | 100% | Measured by Brain Uptake Index (BUI) nih.gov |
| Washout Half-time | ~318 seconds | From rat brain after intracarotid injection nih.gov |
| Brain Activity Maintenance | Several hours | High levels maintained nih.gov |
Investigations into the absorption and distribution dynamics of Iofetamine in preclinical species have demonstrated its highly lipophilic nature, which facilitates rapid penetration of the blood-brain barrier wikipedia.org. Beyond brain uptake, studies in dogs and monkeys have provided insights into its systemic distribution. While no specific localization in brain nuclei was observed in dogs, there was a progressive accumulation in the eyes nih.gov. In ketamine-sedated monkeys, rapid initial brain uptake was noted, followed by further slow brain uptake over 20 minutes, without retinal localization. High levels of brain activity were sustained for several hours nih.gov. Additionally, Iofetamine (specifically the [123I]-labeled form) is known to be rapidly taken up by the lungs and subsequently redistributed primarily to the brain and liver nih.gov. Studies using dual autoradiographic techniques in rats have also shown that Iofetamine uptake correlates with regional blood flow researchgate.net.
Pharmacokinetic Profiling in Preclinical Species (Excluding Human Data)
Serum Protein Binding Characteristics and Displacement Studies
Iofetamine exhibits low serum protein binding, with reported values of less than 10% wikipedia.org. Research indicates that Iofetamine binds to both Human Serum Albumin (HSA) at site II and alpha1-acid glycoprotein (B1211001) (AGP) to approximately equal extents wikipedia.orgfishersci.fi.
Studies investigating the displacement of Iofetamine from serum proteins have utilized various agents. For instance, amino acid infusions, such as Proteamin and Kidomin, have been shown to significantly increase the free fraction of Iofetamine in serum wikipedia.org. Specific protein binding inhibitors, like 6-methoxy-2-naphthylacetic acid (6MNA) for HSA site II and erythromycin (B1671065) (ETC) for AGP, also led to an increase in the free fraction of Iofetamine fishersci.fi. In monkey studies, the administration of Proteamin resulted in a 1.34-fold increase in cerebral uptake of Iofetamine, demonstrating the in vivo impact of protein binding displacement on tissue accumulation wikipedia.org. The free fraction of Iofetamine in human, monkey, and rat serum was found to be approximately 25% fishersci.fi.
Table 1: Iofetamine Free Fraction in Serum Across Species
| Species | Free Fraction (%) (Control) | Free Fraction (%) (with 6MNA) | Free Fraction (%) (with ETC) |
| Human | 25.0 ± 0.6 | 28.0 ± 0.3 | 26.3 ± 0.4 |
| Monkey | 22.8 ± 0.4 | 24.5 ± 0.7 | 29.5 ± 1.1 |
| Rat | 23.7 ± 0.3 | 24.3 ± 0.2 | 26.0 ± 0.7 |
Note: Data for 6MNA (6-methoxy-2-naphthylacetic acid) as HSA Site II inhibitor and ETC (Erythromycin) as AGP site inhibitor. Values are mean ± standard deviation. fishersci.fi
Elucidation of Metabolic Pathways and Metabolite Identification
The metabolic fate of Iofetamine (IMP) has been thoroughly investigated in both animal models and human subjects americanelements.comwikipedia.orgwikipedia.org. Three primary metabolic reactions have been identified: dealkylation, deamination, and oxidative degradation followed by conjugation americanelements.comwikipedia.org.
The initial metabolic step involves the dealkylation of Iofetamine, which removes the N-isopropyl group to yield p-iodoamphetamine (PIA) americanelements.comwikipedia.orgwikipedia.org. This reaction occurs readily in various organs, including the brain, lungs, and liver. Notably, in the brain and lungs, the detected radioactivity consists solely of Iofetamine and PIA even up to 24 hours post-administration americanelements.comwikipedia.orgwikipedia.org.
Subsequently, PIA undergoes deamination, which is considered the rate-limiting step in Iofetamine's metabolism, forming the transitory intermediate p-iodophenylacetone (PIPA) americanelements.comwikipedia.orgwikipedia.org. PIPA is then rapidly degraded through oxidative processes to p-iodobenzoic acid (PIB) americanelements.comwikipedia.org. The final stage of metabolism involves the conjugation of PIB with glycine (B1666218) in the liver, producing p-iodohippuric acid (PIH), which is the primary end product excreted via the kidneys in urine americanelements.comwikipedia.orgwikipedia.org. There is no evidence of in vivo deiodination of Iofetamine, likely due to the rapid metabolism to PIB, which facilitates excretion before the iodoaromatic ring can be catabolized americanelements.com.
Analytical methodologies for identifying and quantifying Iofetamine and its metabolites in biological fluids and tissues typically involve ethyl acetate (B1210297) extraction from perchloric acid-acidified samples, followed by separation using high-performance liquid chromatography (HPLC) and detection with a sensitive scintillation detector americanelements.comwikipedia.orgwikipedia.org.
Table 2: Identified Metabolic Pathway of Iofetamine
| Step | Reaction Type | Precursor Compound | Metabolite Compound | Primary Site of Reaction |
| 1 | Dealkylation | Iofetamine | p-Iodoamphetamine (PIA) | Brain, Lungs, Liver |
| 2 | Deamination | p-Iodoamphetamine (PIA) | p-Iodophenylacetone (PIPA) | Liver (Rate-limiting) |
| 3 | Oxidative Degradation | p-Iodophenylacetone (PIPA) | p-Iodobenzoic Acid (PIB) | Liver |
| 4 | Conjugation | p-Iodobenzoic Acid (PIB) | p-Iodohippuric Acid (PIH) | Liver (Excreted) |
Note: PIPA is a transitory intermediate rapidly degraded to PIB. americanelements.comwikipedia.orgwikipedia.org
Cerebral Distribution and Perfusion Research in Animal Models
Iofetamine is a highly lipophilic amine that readily traverses the blood-brain barrier, making it a valuable tracer for cerebral perfusion studies wikipedia.orgfishersci.ca. Animal studies have provided crucial insights into its distribution kinetics within the brain.
In ketamine-sedated monkeys, Iofetamine demonstrated rapid initial brain uptake, with high levels of radioactivity maintained in the brain for several hours nih.gov. This sustained retention is a key characteristic for its application in brain imaging. In studies involving dogs, while no specific localization within brain nuclei was observed, progressive accumulation in the eyes was noted nih.gov. Furthermore, Iofetamine is known to be rapidly taken up by the lungs, from where it is subsequently redistributed primarily to the brain and liver wikipedia.orgnih.gov.
Methodologies for Quantifying Regional Brain Uptake
Quantifying the regional brain uptake of Iofetamine in preclinical and clinical research primarily relies on single-photon emission computed tomography (SPECT) nih.govciteab.comnih.gov. Dynamic SPECT imaging is a common methodology, where a series of images are acquired immediately following the intravenous injection of the tracer citeab.com. This allows for the capture of time-activity curves from both the total brain and the total lungs.
The arterial input function, crucial for quantitative analysis, can be determined by frequent blood sampling and subsequent measurement of the octanol (B41247) extraction ratio. Alternatively, the arterial input function can be estimated from the lung time-activity curve, with a correction applied using a single blood sample obtained at a specific time point post-injection citeab.com.
In rat models, the brain uptake index (BUI) has been determined through serial measurements following intracarotid injection, revealing a first-pass extraction efficiency of 100% nih.gov. Autoradiographic quantification of local cerebral blood flow (LCBF) has also been employed in rats, with calculations based on the microsphere model. A dual autoradiographic technique has been utilized to simultaneously measure the uptake of [123I]iofetamine and [125I]iomazenil in rat brain sections, providing comparative data on regional distribution. For analyzing SPECT data, region-of-interest (ROI) analysis, often referencing anatomical atlases like the Automated Anatomical Labeling (AAL) atlas, is used to estimate global mean uptake and evaluate brain perfusion patterns, expressed as the whole brain uptake ratio (WBR) nih.gov. Cross-calibration between SPECT images and radioactivity in arterial blood samples (measured by a well counter) is achieved through the use of phantoms containing known concentrations of the radiotracer nih.gov.
Kinetic Modeling of Tracer Distribution in Brain Tissue
Kinetic modeling is essential for understanding the dynamic distribution of Iofetamine within brain tissue. A two-compartment model is widely applied to describe the kinetics of Iofetamine in the brain nih.gov. This model conceptualizes the system as comprising a blood compartment and a brain tissue compartment nih.gov.
Within this model, two key transfer rate constants are defined: k1 and k2. The constant k1 represents the rate of tracer transfer from the blood compartment into the brain tissue, which correlates with cerebral blood flow (CBF) and the tracer's extraction efficiency nih.gov. The constant k2 represents the rate of back diffusion or washout of the tracer from the brain tissue back into the blood nih.gov. The ratio of k1 to k2 corresponds to the partition coefficient of the tracer within the brain nih.gov.
The kinetic behavior is mathematically described by the differential equation: dCb(t)/dt = K1Ca(t) - k2Cb(t), where Ca(t) is the arterial blood concentration and Cb(t) is the brain tissue concentration of the tracer nih.gov. The rate constant K1 is further defined as the product of the blood flow rate (F) per unit mass of brain tissue and the single-pass extraction ratio (E) of Iofetamine in the brain (K1 = F * E) nih.gov. These kinetic parameters, K1 and k2, can be estimated for each pixel in SPECT images using least-squares curve fitting techniques nih.gov.
A graphic plot analysis method has also been developed, based on the two-compartment model, to estimate regional cerebral blood flow (rCBF) and the brain-blood partition coefficient (lambda) from dynamic measurements. In this method, a linear relationship Y(t) = K1 - k2 X(t) is derived, where Y(t) is the ratio of brain tissue activity to time-integrated arterial blood activity, and X(t) is the ratio of time-integrated brain tissue activity to time-integrated arterial blood activity. A plot of Y(t) against X(t) yields a straight line, where the y-intercept represents K1 (rCBF) and the x-intercept represents lambda. The slope of this line is -k2.
The partition coefficient (k1/k2 ratio) for Iofetamine has been reported to be approximately 35 and remains relatively constant across various brain structures, including those with hypoperfusion. This consistency indicates that initial Iofetamine images accurately reflect the distribution of cerebral blood flow. It is important to note that significant clearance of Iofetamine from the brain can lead to an underestimation of CBF values if conventional microsphere models are applied to prolonged data acquisition, necessitating specialized methods that account for these clearance effects.
Radiochemical Synthesis and Labeling Strategies for Research Probes
Iofetamine serves as a crucial research probe, primarily in its radiolabeled form, for studying cerebral perfusion and distribution. Its utility stems from its ability to be labeled with radioactive isotopes, most commonly iodine-123 (123I) wikipedia.orgfishersci.fifishersci.canih.govnih.govciteab.comnih.gov.
Isotopic Labeling Techniques for Iofetamine Derivatization
The derivatization of Iofetamine for isotopic labeling primarily involves the incorporation of radioiodine. While specific detailed synthetic procedures for Iofetamine's radioiodination are complex and often proprietary, the general principles involve electrophilic aromatic substitution or halogen exchange reactions on the p-iodophenyl moiety. For instance, the synthesis of iodoamphetamine labeled with 125I has been documented, which is a closely related compound. These techniques ensure that the radioactive isotope is stably incorporated into the molecule, allowing it to function as a reliable tracer for in vivo studies. The labeling process aims to maintain the compound's biological activity and pharmacokinetic profile while enabling its detection and quantification through nuclear imaging modalities.
Advanced Research Applications and Prospective Directions
Development of Novel Iofetamine Analogues for Specific Target Research
The development of novel iofetamine analogues represents a significant research frontier, concentrating on synthesizing compounds with enhanced specificity for particular neurobiological targets. Iofetamine, as an amphetamine analogue, is known to inhibit the reuptake of serotonin (B10506) and norepinephrine (B1679862), and to induce the release of these neurotransmitters, along with dopamine (B1211576), exhibiting potencies comparable to other amphetamines such as d-amphetamine and p-chloroamphetamine wikipedia.orgiiab.me. This intrinsic interaction with monoamine systems provides a foundation for designing analogues capable of selectively modulating these pathways for precise research inquiries.
While Iofetamine (I-123) primarily functions as a cerebral blood flow tracer, ongoing research into its derivatives and related amphetamine analogues continues to explore their potential for more targeted applications. For example, studies investigating novel amphetamine derivatives assess their capacity to elicit rewarding and psychostimulating effects and to influence dopamine-related gene expression. Such investigations yield critical insights into structure-activity relationships, which can subsequently guide the design of more selective compounds nih.gov. Early research on iofetamine's configuration was systematically conducted to optimize brain uptake and retention for imaging, underscoring the historical precedent for analogue development aimed at achieving specific pharmacokinetic and pharmacodynamic profiles ncats.io. Future analogues could be engineered for selective binding to specific receptor subtypes or transporters, thereby transitioning from general cerebral perfusion imaging to more precise molecular imaging of distinct neural circuits.
Computational Chemistry and Molecular Modeling in Iofetamine Research
Computational chemistry and molecular modeling are indispensable in advancing iofetamine research, offering powerful tools to predict chemical properties, optimize potential drug candidates, and elucidate molecular interactions with remarkable detail amazon.com. These methodologies facilitate the simulation of chemical processes, enabling the quantification and rationalization of reactivity, and the study of reaction mechanisms without extensive experimental overhead anu.edu.au.
In the context of iofetamine, computational approaches can be employed for:
Structure-Activity Relationship (SAR) Studies: By modeling the interactions between iofetamine, its potential analogues, and various biological targets (e.g., neurotransmitter transporters or receptors), researchers can forecast how structural modifications might alter binding affinity and selectivity. This predictive capability guides the synthesis of new compounds possessing desired properties.
Pharmacophore Modeling: Identifying the crucial structural features of iofetamine responsible for its interaction with biological targets can inform the design of novel compounds that mimic these features, potentially leading to improved target specificity or pharmacokinetic profiles tarosdiscovery.com.
Molecular Docking and Dynamics Simulations: These techniques simulate the binding of iofetamine to proteins, offering insights into the precise molecular interactions that govern its uptake and retention within the brain. This can help clarify the "non-specific receptor binding" mechanism previously suggested for iofetamine ncats.io.
The seamless integration of computational and medicinal chemistry allows for the rapid generation and evaluation of hypotheses for molecular designs, enabling the prioritization of molecules for synthesis based on in silico predictions tarosdiscovery.com. This synergistic approach can significantly accelerate the development of new radioligands or probes derived from the iofetamine scaffold.
Methodological Advancements in Radioligand Quantification and Imaging Research
Ongoing methodological advancements in radioligand quantification and imaging research are continually enhancing the precision and practical utility of SPECT imaging with iofetamine. Iofetamine (I-123) is a well-established radiopharmaceutical for evaluating cerebral blood flow, and its quantitative imaging is fundamental for both research and diagnostic assessment nih.govpatsnap.comontosight.airesearchgate.net.
Notable advancements include:
Non-invasive Quantification Techniques: Traditionally, regional cerebral blood flow (rCBF) quantification using Iofetamine (I-123) often necessitated invasive arterial blood sampling. Recent research has explored the application of machine learning, specifically artificial neural networks (ANN), to non-invasively estimate arterial blood radioactivity concentration. This innovation allows for more accurate rCBF and cerebral vascular reactivity (CVR) calculations, potentially making iofetamine-based SPECT studies more accessible and less burdensome for patients nih.gov.
Improved Image Reconstruction and Analysis: Continuous progress in SPECT technology and image processing algorithms contributes to enhanced spatial resolution and quantitative accuracy of iofetamine scans. This encompasses methods for correcting attenuation and scatter, leading to more reliable measurements of radioligand distribution.
Dual-Isotope Autoradiography: Studies have successfully employed dual-isotope autoradiographic techniques to concurrently measure the uptake of iofetamine (I-123) and other radioligands (e.g., I-125 iomazenil) in animal models. This approach facilitates the investigation of confounding effects of reduced blood flow on the uptake of receptor-specific tracers, providing a more nuanced understanding of brain pathology researchgate.net.
Correlation with Other Imaging Modalities: Integrating iofetamine SPECT findings with data from other imaging modalities, such as CT or MRI, provides a more comprehensive view of brain health by combining functional information with detailed anatomical insights nih.govresearchgate.net.
These methodological refinements contribute to more robust and precise data acquisition and analysis, thereby strengthening the scientific impact of iofetamine in neuroimaging research.
Contributions of Iofetamine Research to Fundamental Neurobiology
Iofetamine research has made substantial contributions to fundamental neurobiology, primarily through its application in elucidating cerebral blood flow and its alterations across various neurological and psychiatric conditions. As a cerebral perfusion agent, Iofetamine (I-123) has been pivotal in mapping regional cerebral blood flow (rCBF), which serves as a surrogate measure of neuronal synaptic activity nih.govpatsnap.comontosight.aitandfonline.com.
Specific contributions encompass:
Understanding Neurological Disorders: Iofetamine SPECT has been utilized to investigate conditions such as stroke, various forms of dementia (including Alzheimer's disease and multi-infarct dementia), and epilepsy. These studies have provided crucial insights into regional perfusion deficits characteristic of these pathologies wikipedia.orgpatsnap.comncats.ioresearchgate.netnih.govsnmjournals.org. For instance, it has aided in differentiating Alzheimer's disease from other types of dementia by revealing distinct patterns of hypoperfusion nih.govresearchgate.net.
Investigating Neurotransmitter Systems: Although primarily a perfusion tracer, iofetamine's structural resemblance to amphetamine and its documented interactions with serotonin, norepinephrine, and dopamine reuptake and release mechanisms have provided a basis for understanding how these systems influence cerebral blood flow and neuronal activity wikipedia.orgiiab.me. While not a specific neurotransmitter ligand, its use in conjunction with other tracers or in studies involving pharmacological challenges can indirectly illuminate neurochemical processes.
Exploring Brain Function and Dysfunction: By visualizing rCBF, iofetamine studies have contributed to understanding how different brain regions are activated or deactivated in various states, including in psychiatric disorders like bipolar disorder, where functional disturbances in fronto-subcortical structures, the cerebellum, and the limbic system have been observed tandfonline.comresearchgate.net.
The capacity of iofetamine to provide a functional map of brain activity has been instrumental in establishing correlations between physiological changes and underlying neurobiological phenomena.
Future Research Trajectories in Understanding Iofetamine's Academic Significance
Future research trajectories for iofetamine are poised to further unlock its academic significance, extending beyond its established diagnostic utility to explore novel applications and refine existing methodologies.
Key future directions include:
Development of More Specific Radioligands: Building upon the understanding of iofetamine's interaction with monoamine systems, future research could focus on designing and synthesizing novel radioligands with heightened specificity for particular neurotransmitter receptors or transporters. This would facilitate more targeted molecular imaging and a deeper understanding of specific neurochemical pathways implicated in disease umich.eduiaea.org.
Integration with Advanced Imaging Techniques: Combining iofetamine SPECT with cutting-edge imaging technologies, such as high-resolution PET or advanced MRI sequences, could yield a more comprehensive and detailed understanding of brain function and pathology. This multi-modal approach can leverage the strengths of each technique to overcome individual limitations diva-portal.orgoup.com.
Application in Preclinical Research and Drug Development: Iofetamine and its analogues could serve as valuable tools in preclinical models of neurological and psychiatric disorders. They could be utilized to evaluate the efficacy of novel therapeutic compounds by assessing their impact on cerebral blood flow and neuronal activity google.comgoogle.com. This could also involve using iofetamine as a benchmark for new perfusion tracers.
Leveraging Artificial Intelligence and Machine Learning: Further development and integration of AI and machine learning algorithms for image analysis and quantification could significantly enhance the diagnostic accuracy and predictive power of iofetamine SPECT, potentially leading to earlier and more precise diagnoses of neurological conditions nih.gov.
Exploring Neuroinflammation and Other Pathological Processes: While iofetamine primarily reflects blood flow, future research might explore its indirect utility or the development of iofetamine-based probes that can reflect other pathological processes, such as neuroinflammation, which is increasingly recognized as a key component in neurodegenerative diseases nih.gov.
Longitudinal Studies and Disease Progression: Conducting long-term longitudinal studies utilizing iofetamine SPECT could provide invaluable insights into the progression of neurological disorders and the effectiveness of therapeutic interventions over time, thereby contributing to a more complete understanding of disease trajectories diva-portal.orgeur.nl.
These prospective research directions underscore iofetamine's enduring relevance as a research tool in neurobiology and its potential to contribute to the development of new diagnostic and therapeutic strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
